molecular formula C26H19FN4O2S B5321447 (6Z)-2-benzyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-benzyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5321447
M. Wt: 470.5 g/mol
InChI Key: YPXJMIHVVYFABF-JJYAYZJSSA-N
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Description

(6Z)-2-benzyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities.

Properties

IUPAC Name

(6Z)-2-benzyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O2S/c27-20-10-6-19(7-11-20)16-33-21-12-8-18(9-13-21)14-22-24(28)31-26(29-25(22)32)34-23(30-31)15-17-4-2-1-3-5-17/h1-14,28H,15-16H2/b22-14-,28-24?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXJMIHVVYFABF-JJYAYZJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=N)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=N)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-benzyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core and subsequent functionalization. Common reagents used in the synthesis include benzyl halides, fluorophenylmethoxy derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-benzyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.

    Medicine: It could serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific pathways or diseases.

    Industry: Its properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-2-benzyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Methyl 4-aminobenzoate: A compound with a similar aromatic structure but different functional groups.

Uniqueness

What sets (6Z)-2-benzyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of functional groups and the thiadiazolo[3,2-a]pyrimidin-7-one core. This structure imparts specific chemical and biological properties that may not be present in similar compounds.

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